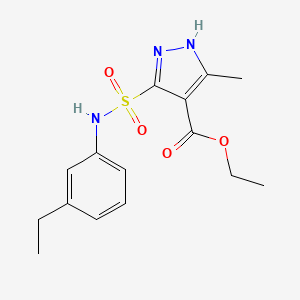
ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group and the ethyl ester functionality further enhances its chemical reactivity and potential utility in different applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the sulfonamide group: The pyrazole intermediate is then reacted with a sulfonyl chloride derivative, such as 3-ethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act by:
Inhibiting enzymes: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Interacting with molecular targets: The pyrazole ring and ester group can interact with various molecular targets, such as receptors or proteins, modulating their function and leading to therapeutic effects.
相似化合物的比较
Ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.
Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate: The position of the ethyl group on the phenyl ring is different, which can influence its chemical and biological properties.
属性
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-11-7-6-8-12(9-11)18-23(20,21)14-13(10(3)16-17-14)15(19)22-5-2/h6-9,18H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCUBVHZMFPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
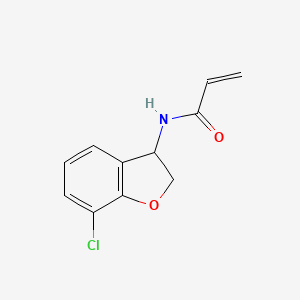
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)
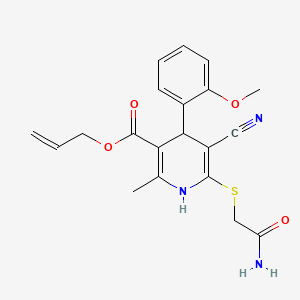
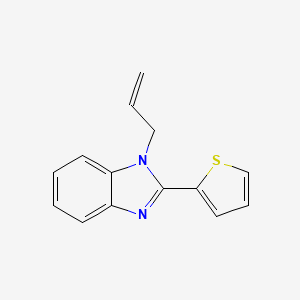
![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2703435.png)
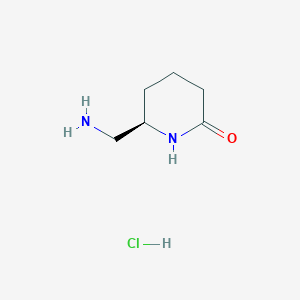
![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)
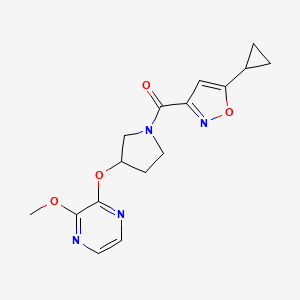
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)

